1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)-
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Overview
Description
1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- is a compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- typically involves the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with piperidine and acetic anhydride. The reaction is carried out under reflux conditions in a suitable solvent such as methanol or ethanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions: 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or diethyl ether.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains.
Medicine: Explored for its potential as an anticancer agent. Studies have shown that thiadiazole derivatives can inhibit the growth of cancer cells by interfering with DNA replication.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, inhibiting their activity. For example, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in DNA synthesis.
Pathways Involved: By inhibiting key enzymes, the compound disrupts essential cellular processes such as DNA replication and protein synthesis, leading to cell death.
Comparison with Similar Compounds
1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- can be compared with other thiadiazole derivatives:
Similar Compounds: 2-Amino-5-methyl-1,3,4-thiadiazole, 2-(4-substituted piperazin-1-yl)-N-(5-(naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide.
Uniqueness: The presence of the piperidineacetamide moiety in 1-Piperidineacetamide, N-(5-methyl-1,3,4-thiadiazol-2-yl)- imparts unique properties such as enhanced solubility and bioavailability.
Properties
CAS No. |
141400-65-9 |
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Molecular Formula |
C10H16N4OS |
Molecular Weight |
240.33 g/mol |
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C10H16N4OS/c1-8-12-13-10(16-8)11-9(15)7-14-5-3-2-4-6-14/h2-7H2,1H3,(H,11,13,15) |
InChI Key |
MQPDYYWIBGZLIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CN2CCCCC2 |
Origin of Product |
United States |
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